molecular formula C11H14O3 B13600994 2-(3-Ethoxyphenyl)propanoic acid

2-(3-Ethoxyphenyl)propanoic acid

Cat. No.: B13600994
M. Wt: 194.23 g/mol
InChI Key: PRGCYLZSFWGTBZ-UHFFFAOYSA-N
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Description

Contextualization of Arylpropanoic Acid Frameworks in Organic Synthesis

The 2-arylpropanoic acid motif, characterized by a propanoic acid moiety with an aryl group attached to the second carbon, is a cornerstone in modern organic and medicinal chemistry. researchgate.netorientjchem.org These structures, commonly known as "profens," are recognized as a major group of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govwikipedia.org Their framework serves as a vital scaffold for developing therapeutic agents. ontosight.ai The synthesis and modification of this framework are central themes in pharmaceutical research, aiming to enhance efficacy and explore new biological activities. orientjchem.orgontosight.ai

A critical feature of the 2-arylpropanoic acid structure is the chiral center at the alpha-position of the carboxyl group. nih.govnews-medical.net This results in the existence of two enantiomers, (S) and (R), which often exhibit different pharmacological and metabolic behaviors. news-medical.netviamedica.pl While they share physical properties like melting point and solubility, their interaction with biological systems, which are inherently chiral, can differ significantly. news-medical.net This stereoisomerism is a key consideration in their synthesis and application.

Significance of Substituted Propanoic Acids in Chemical Research

The significance of substituted propanoic acids extends far beyond their well-known anti-inflammatory effects. The 2-arylpropanoic acid derivatives, in particular, are a widely used class of anti-inflammatory agents that have also shown potential as anticancer agents. frontiersin.org Research has focused on identifying the molecular targets responsible for these activities, highlighting profens as promising lead compounds for developing new, potent, and safe therapeutic agents. frontiersin.org

The versatility of the propanoic acid backbone allows for extensive chemical modifications, leading to compounds with diverse applications. ontosight.aiontosight.ai These derivatives are not only pivotal in drug development but also serve as building blocks in agrochemicals, such as pesticides and herbicides, and in materials science for the production of polymers and specialty chemicals. ontosight.ai The ability to introduce various substituents onto the aryl ring or modify the carboxylic acid function allows chemists to fine-tune the molecule's properties, such as solubility, stability, and biological activity, for specific applications. ontosight.aisolubilityofthings.com

Structural Overview of 2-(3-Ethoxyphenyl)propanoic Acid and Related Congeners

This compound belongs to the broad class of 2-arylpropanoic acids. Its structure consists of a central propanoic acid unit where the carbon atom adjacent to the carboxyl group is attached to a phenyl ring. This phenyl ring is substituted at the meta-position (position 3) with an ethoxy group (-OCH₂CH₃).

Below is a comparative table of this compound and its related congeners.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound C₁₁H₁₄O₃194.23Features a meta-ethoxy substituent on the phenyl ring.
Ibuprofen (B1674241) C₁₃H₁₈O₂206.28Contains a para-isobutyl substituent. It is a core analgesic and anti-inflammatory drug. wikipedia.orgchemicalbook.com
Ketoprofen (B1673614) C₁₆H₁₄O₃254.28Characterized by a meta-benzoyl substituent. It is a potent NSAID. wikipedia.orgchemicalbook.com
2-Phenylpropanoic Acid C₉H₁₀O₂150.17The parent compound of this class, lacking any substituents on the phenyl ring. iarc.fr
Fenoprofen C₁₅H₁₄O₃242.27Contains a meta-phenoxy substituent. chemeo.com

The nature and position of the substituent on the aryl ring significantly influence the compound's physicochemical properties, such as solubility and melting point, as well as its pharmacological activity. For instance, Ibuprofen is practically insoluble in water but soluble in organic solvents like ethanol (B145695) and acetone. news-medical.netwikipedia.org Ketoprofen is also a white crystalline powder with very low water solubility. solubilityofthings.comchemicalbook.com This low water solubility is a common trait among profens, driven by the hydrophobic nature of the large aryl substituent. solubilityofthings.com

Like its famous congeners, this compound is a chiral molecule. The pharmacological activity of profens resides almost exclusively in the (S)-enantiomer. nih.gov A fascinating aspect of this class of compounds is their unidirectional metabolic chiral inversion, where the largely inactive (R)-enantiomer is converted in the body to the active (S)-enantiomer. nih.govviamedica.pl This process effectively makes the (R)-form a prodrug of the (S)-form. nih.gov

Historical Development of Synthetic Approaches to Arylpropanoic Acids

The synthesis of 2-arylpropanoic acids has evolved significantly over the years, driven by the commercial importance of profen drugs. The original synthesis of Ibuprofen developed by the Boots Group was a six-step process starting from isobutylbenzene. news-medical.netwikipedia.org This relatively long pathway spurred the development of more efficient and economical methods. A major breakthrough was the BHC (Boots-Hoechst Celanese) synthesis, a three-step process that is more atom-economical and greener than the original route.

Modern synthetic strategies continue to be developed, focusing on efficiency, cost-effectiveness, and stereoselectivity. researchgate.net General methods often involve the methylation of arylacetonitriles followed by hydrolysis to yield the desired 2-arylpropionic acid. orgsyn.org Other approaches include the hydrocarbonylation of corresponding styrenes or the reduction of α,β-unsaturated esters. researchgate.net

Recent advancements have focused on enantioselective synthesis to produce the more active (S)-enantiomer directly, thus avoiding the need to administer a racemic mixture. nih.gov These methods often employ chiral catalysts or enzymatic resolutions. nih.govresearchgate.net For example, biocatalysts, such as lipases or engineered esterases, are used for the kinetic resolution of racemic esters of profens, selectively hydrolyzing one enantiomer to yield the enantiomerically pure acid. frontiersin.orgnih.govresearchgate.net These biocatalytic methods are valued for their high selectivity and operation under mild, environmentally friendly conditions. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(3-ethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H14O3/c1-3-14-10-6-4-5-9(7-10)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)

InChI Key

PRGCYLZSFWGTBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(C)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 3 Ethoxyphenyl Propanoic Acid

Classical Organic Synthesis Routes to 2-Arylpropanoic Acids

Traditional methods for synthesizing 2-arylpropanoic acids, including 2-(3-ethoxyphenyl)propanoic acid, often result in racemic mixtures, which are equal mixtures of both enantiomers. These routes are valued for their robustness and scalability.

Alkylation reactions represent a fundamental approach to forming the propanoic acid backbone. This typically involves the introduction of a methyl group at the α-position of an arylacetic acid derivative. A common strategy is the mono-c-methylation of arylacetonitriles or methyl arylacetates using reagents like dimethyl carbonate. orgsyn.org The resulting 2-arylpropionitrile or ester can then be hydrolyzed to yield the desired 2-arylpropanoic acid. orgsyn.org The efficiency of these alkylation reactions can be influenced by factors such as the choice of base and reaction conditions. For instance, the use of a strong base is often necessary to generate the enolate for subsequent alkylation. znaturforsch.comontosight.ai

Carbonylation reactions offer a direct method for introducing the carboxylic acid functionality. Palladium-catalyzed carbonylation of vinyl aromatics has been shown to be a highly regioselective method for the synthesis of 2-arylpropanoic acids. acs.orgyoutube.com This approach can achieve high turnovers and yields, with olefins bearing electron-withdrawing groups at the para position exhibiting the highest regioselectivity. acs.org The reaction typically proceeds by treating the corresponding vinyl aromatic with carbon monoxide in the presence of a palladium catalyst. acs.orgyoutube.com The choice of oxidant and reaction pH can be critical factors in controlling the reaction outcome and favoring the desired product. acs.org

The Friedel-Crafts acylation is a powerful tool for forming a key carbon-carbon bond in the synthesis of 2-arylpropanoic acids. organic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, such as 3-ethoxybenzene, with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgsigmaaldrich.com For the synthesis of this compound, 3-ethoxybenzene can be reacted with propionyl chloride to form 3'-ethoxypropiophenone. This ketone intermediate is then converted to the final carboxylic acid through subsequent transformations, such as the Willgerodt-Kindler reaction or by oxidation. Another related approach involves the Friedel-Crafts reaction between an alkylbenzene and ethyl 2-chloropropionate, catalyzed by anhydrous aluminum chloride, to yield an ethyl 2-(4-alkylphenyl)propionate intermediate, which is then hydrolyzed. google.com

Table 1: Comparison of Classical Synthesis Routes

Synthetic Route Key Reagents Advantages Disadvantages Relevant Findings
Alkylation Arylacetonitrile/ester, Methylating agent (e.g., dimethyl carbonate), BaseWell-established, versatileRequires pre-functionalized starting material, potential for polyalkylationMono-c-methylation of arylacetonitriles provides a general method for pure 2-arylpropionic acids. orgsyn.org
Carbonylation Vinyl aromatic, Carbon monoxide, Palladium catalystHigh regioselectivity and yields, direct carboxylationRequires handling of toxic CO gas, catalyst costPalladium-catalyzed carbonylation of vinyl aromatics is highly efficient. acs.org
Friedel-Crafts Acylation Arene, Acyl chloride/anhydride, Lewis acid (e.g., AlCl₃)Forms key C-C bond effectively, good for aromatic substratesStoichiometric amounts of catalyst often needed, potential for rearrangements in some casesA versatile method for synthesizing aryl ketones as precursors to 2-arylpropanoic acids. organic-chemistry.orgsigmaaldrich.com

Since classical synthesis routes typically yield racemic mixtures, the separation of the enantiomers, a process known as resolution, is crucial for obtaining the biologically active form. libretexts.orgwikipedia.org A common method involves the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, such as a chiral amine (e.g., brucine (B1667951), strychnine, or quinine). libretexts.orgyoutube.com These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.orgwikipedia.org Once separated, the individual diastereomers can be treated with an acid or base to regenerate the pure enantiomers of the carboxylic acid. libretexts.orgyoutube.com Another technique is kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or reagent, leaving the other enantiomer in excess. mdpi.com For example, lipase-catalyzed enantioselective hydrolysis of racemic esters has been employed for the kinetic resolution of 2-arylpropanoic acids. mdpi.com

Enantioselective Synthesis of this compound and Analogues

Asymmetric Catalysis Approaches

Asymmetric catalysis has emerged as a powerful strategy for the enantioselective synthesis of 2-arylpropanoic acids. youtube.com This involves the use of a small amount of a chiral catalyst to control the stereochemical outcome of the reaction.

One notable approach is asymmetric hydrogenation. The hydrogenation of α,β-unsaturated carboxylic acid precursors using chiral ruthenium-phosphine catalysts, such as those based on the BINAP ligand, can produce the corresponding saturated carboxylic acids with high enantioselectivity. researchgate.net

Asymmetric carbonylation reactions have also been developed. acs.org For instance, palladium-catalyzed asymmetric hydroalkoxycarbonylation of vinyl arenes using chiral phosphine (B1218219) ligands can afford 2-arylpropanoic acids with good enantioselectivity. acs.org More recently, a dual-catalyst system combining photoredox catalysis and chiral nickel catalysis has enabled the asymmetric carbonylative coupling of benzylic halides with amines to produce chiral amides, which can be precursors to chiral carboxylic acids. acs.org

Furthermore, asymmetric Michael additions of arylacetic acid derivatives to electron-deficient alkenes, facilitated by chiral organocatalysts, provide another route to chiral 1,5-dicarbonyl compounds, which can be further transformed into the desired chiral 2-arylpropanoic acids. thieme-connect.de These organocatalytic methods can operate through different activation modes, including iminium catalysis and Lewis base catalysis. thieme-connect.de

Table 2: Key Asymmetric Catalysis Approaches

Catalytic Approach Catalyst Type Key Transformation Enantioselectivity Relevant Findings
Asymmetric Hydrogenation Chiral Ru-phosphine complexes (e.g., BINAP-Ru)Hydrogenation of α,β-unsaturated acidsHigh (up to 97% ee for some substrates)Homogeneous catalysis with H8-BINAP-Ru(II) is a promising route to (S)-ibuprofen. researchgate.net
Asymmetric Carbonylation Chiral Pd-phosphine or Ni-based catalystsHydroxycarbonylation or carbonylative couplingGenerally good to excellentDual photoredox and nickel catalysis allows for asymmetric carbonylative coupling of C(sp³)-halides. acs.org
Asymmetric Michael Addition Chiral organocatalystsAddition of arylacetic acid derivatives to alkenesHighProvides access to chiral 1,5-dicarbonyl precursors. thieme-connect.de

Derivatization and Structural Modification from Precursors

The construction of this compound typically begins with precursors that already contain either the phenylpropanoic acid backbone or a closely related structure. The subsequent steps involve targeted chemical reactions to install the necessary functional groups.

A crucial step in the synthesis is the formation of the ethoxy group on the phenyl ring. This is an etherification reaction, most commonly starting from a phenolic precursor. The logical starting material for this transformation is 2-(3-hydroxyphenyl)propanoic acid. nih.gov Several established methods can be employed for this purpose.

The Williamson ether synthesis is a widely used and high-yielding method for preparing ethers. wikipedia.org This reaction involves the deprotonation of the hydroxyl group of the phenol (B47542) precursor with a strong base to form a more nucleophilic phenoxide ion. This ion then reacts with an ethylating agent, such as ethyl bromide or ethyl iodide, via a nucleophilic substitution reaction to form the desired ethoxy ether. wikipedia.org Primary alkyl halides are preferred as they favor the substitution reaction over elimination. wikipedia.org

Another approach involves the Ullmann condensation, which is particularly useful for forming diaryl ethers but can be adapted for alkyl-aryl ethers. This method involves the reaction of a phenol or its derivative with a halide in the presence of a copper-based catalyst. wikipedia.orgjsynthchem.com

More contemporary and greener methods are also available. For instance, phenolic ethers can be prepared by reacting a phenol derivative with an alkyl carbonate at temperatures below 160°C. This reaction is facilitated by a catalytic system composed of a base, such as a tertiary amine, and an organic or inorganic iodide, offering good yield and selectivity. google.com

The propanoic acid functional group is a defining feature of this compound class. Its synthesis can be approached in several ways. Often, the carboxylic acid moiety is carried through the synthesis from the starting precursor. However, in many synthetic routes, it is introduced or modified at a later stage.

One common strategy involves the hydrolysis of a corresponding ester. For example, a synthetic route might proceed via an intermediate like ethyl 2-(3-ethoxyphenyl)propanoate. This ester can then be hydrolyzed to the carboxylic acid, typically under basic conditions using a reagent like lithium hydroxide, followed by acidification. google.com Esterification, the reverse reaction, is also a key manipulation. The carboxylic acid can be converted to various esters, which can serve as protecting groups or be active compounds in their own right. researchgate.netjackwestin.comyoutube.com This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. nagwa.com

Beyond esters, the carboxylic acid group can be converted into other derivatives, such as amides, by reacting with an amine. researchgate.netjackwestin.com These transformations can alter the molecule's properties. While not typically used for the direct synthesis of the target acid, other reactions of the carboxylic acid moiety include its reduction to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). jackwestin.com Decarboxylation, the removal of the carboxyl group, is another possible transformation, though it would lead to a different class of compound. nist.govnih.govlibretexts.org

Achieving the specific 1,3-disubstitution pattern (meta-substitution) on the phenyl ring is a key challenge in the synthesis of this compound. The electronic properties of substituents on a benzene (B151609) ring typically direct incoming groups to the ortho and para positions. nih.gov Therefore, direct electrophilic substitution on a simple benzene precursor is often not a viable strategy for obtaining the desired meta-product in high yield.

Synthetic strategies must be designed to overcome this regiochemical challenge. This can involve:

Starting with a meta-substituted precursor: The synthesis can begin with a commercially available starting material that already possesses the desired meta-substitution pattern.

Directing group strategies: Employing a directing group that facilitates meta-substitution can be an effective approach. oregonstate.edu

Rearrangement reactions: Certain reactions, like the Fries rearrangement, can be used to move a substituent on the ring, although this may not be directly applicable for achieving the target structure. nist.gov

Building the ring: In some cases, the substituted benzene ring itself can be constructed through cycloaddition reactions, which allows for precise control over the placement of substituents. oregonstate.edu

The presence of the propanoic acid side chain and the ethoxy group influences the reactivity of the phenyl ring towards further substitution. The ethoxy group is an activating, ortho-para directing group, while the alkyl acid side chain is weakly deactivating and also ortho-para directing. rsc.orgwikipedia.org Understanding these directing effects is crucial if any further modifications to the phenyl ring are planned.

Process Optimization and Scale-Up Considerations in Synthesis

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale requires careful optimization of the reaction conditions and processes to ensure efficiency, safety, cost-effectiveness, and sustainability. researchgate.netresearchgate.net

Key areas for optimization include:

Catalyst Selection and Loading: The choice of catalyst is critical. For etherification, optimizing the type and amount of catalyst (e.g., copper catalysts for Ullmann condensation or phase-transfer catalysts for Williamson synthesis) can significantly improve reaction rates and yields. jsynthchem.comgoogle.com For reactions involving hydrogenation, catalysts like palladium on carbon are common.

Reaction Conditions: Parameters such as temperature, pressure, and reaction time must be fine-tuned. For example, the etherification with alkyl carbonates is optimized to run at temperatures between 100°C and 150°C for 2 to 6 hours. google.com The optimization of these parameters is often achieved through statistical methods like Plackett-Burman design and Central Composite Design to identify the most significant factors and their optimal levels. nih.gov

Solvent Choice: The selection of an appropriate solvent is crucial for reaction efficiency, product solubility, and ease of purification. Green chemistry principles encourage the use of less hazardous and more environmentally benign solvents. In some cases, using water as a diluent has been shown to be effective. google.com

Purification Methods: On a large scale, purification methods like recrystallization and rectification are preferred over chromatographic methods, which are often not feasible for large quantities. The choice of recrystallization solvent is critical for obtaining a high-purity product. google.com

Process Intensification: Modern approaches such as the use of flow reactors or microwave-assisted synthesis can offer significant advantages over traditional batch processes. These methods can lead to reduced reaction times, improved yields, and better process control. researchgate.netnih.gov

Industrial syntheses of related profens, such as ibuprofen (B1674241) and naproxen, often involve multi-step processes where each step is highly optimized for yield and cost. researchgate.netgoogle.com For example, a patented industrial synthesis of DL-Naproxen involves a series of reactions including ketal formation, bromination, rearrangement, and hydrolysis, with reported high yields suitable for large-scale production. google.com These established industrial processes provide valuable insights into the types of considerations necessary for the successful scale-up of this compound synthesis.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(3-Ethoxyphenyl)propanoic acid, a combination of one-dimensional and advanced two-dimensional NMR techniques provides a complete picture of its structure.

Proton (¹H) NMR for Structural Connectivity Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. Based on established principles of chemical shifts and spin-spin coupling, a predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ can be constructed.

The ethoxy group is expected to show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons due to coupling with each other. The aromatic protons on the phenyl ring will exhibit complex splitting patterns in the aromatic region of the spectrum, influenced by their substitution pattern. The methine (CH) proton of the propanoic acid moiety will likely appear as a quartet, being split by the adjacent methyl group protons, which in turn will show up as a doublet. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)> 10.0broad singlet-
Aromatic Protons (Ar-H)6.7 - 7.3multiplet-
Methylene (-OCH₂CH₃)3.4 - 3.6quartet~7.0
Methine (-CH(CH₃)COOH)3.7 (approx.)quartet~7.2
Methyl (-CH(CH₃)COOH)1.5 (approx.)doublet~7.2
Methyl (-OCH₂CH₃)1.2triplet~7.0

Note: The predicted values are based on the analysis of similar structural fragments and may vary from experimental values.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

For this compound, the carbonyl carbon of the carboxylic acid is expected to appear at a significantly downfield position. The aromatic carbons will produce a series of signals in the 110-160 ppm range, with the carbon attached to the oxygen of the ethoxy group being the most downfield among them due to the oxygen's deshielding effect. The carbons of the ethoxy group and the propanoic acid side chain will have characteristic chemical shifts in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (-COOH)~175
Aromatic (C-O)~158
Aromatic (C-H & C-C)110 - 145
Methylene (-OCH₂)~63
Methine (-CH)~45
Methyl (-CH(CH₃)COOH)~18
Methyl (-OCH₂CH₃)~15

Note: The predicted values are based on the analysis of similar structural fragments and may vary from experimental values.

Advanced NMR Techniques (2D-NMR, DEPT) for Complex Structure Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced NMR techniques are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment for this compound would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons, such as the carbonyl carbon and the aromatic carbons attached to the ethoxy group and the propanoic acid side chain, would be absent in a DEPT spectrum. This allows for the definitive assignment of the carbon signals obtained in the standard ¹³C NMR spectrum.

2D-NMR Spectroscopy:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the methyl and methine protons of the propanoic acid moiety, and between the methyl and methylene protons of the ethoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning each proton signal to its corresponding carbon signal, for example, linking the aromatic proton signals to their respective carbon signals in the phenyl ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Identification of Key Functional Groups (e.g., carbonyl, ether, aromatic)

The IR spectrum of this compound is expected to display characteristic absorption bands that confirm the presence of its key functional groups.

Carbonyl Group (C=O): A strong and sharp absorption band is predicted to appear in the region of 1700-1725 cm⁻¹. This is a hallmark of the C=O stretching vibration of a carboxylic acid. nih.gov

Ether Group (C-O-C): The asymmetric stretching vibration of the aryl-alkyl ether linkage is expected to produce a strong absorption band around 1250 cm⁻¹. nih.gov A symmetric stretching band may also be observed near 1040 cm⁻¹.

Aromatic Ring (C=C): The stretching vibrations of the carbon-carbon double bonds within the phenyl ring typically give rise to one or more sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

Hydroxyl Group (O-H): The O-H stretching vibration of the carboxylic acid will result in a very broad absorption band spanning a wide range, typically from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimeric form of carboxylic acids in the condensed phase.

Predicted Infrared (IR) Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 3000Medium
C=O stretch (Carboxylic Acid)~1700Strong, Sharp
C=C stretch (Aromatic)1450 - 1600Medium to Weak, Sharp
C-O-C stretch (Ether)~1250 (asymmetric)Strong

Note: The predicted values are based on the analysis of similar structural fragments and may vary from experimental values.

Conformational Insights from Vibrational Modes

Raman spectroscopy, which is complementary to IR spectroscopy, is particularly sensitive to the vibrations of non-polar bonds. It would be expected to show strong signals for the aromatic ring C=C stretching vibrations and the C-C backbone of the molecule. Analysis of the low-frequency region in the Raman spectrum could potentially yield information about the torsional modes of the molecule, offering further clues about its preferred conformation in the solid state or in solution. However, without experimental data, a detailed conformational analysis remains speculative.

Hydrogen Bonding Interactions Analysis

The analysis of hydrogen bonding interactions, typically performed using techniques like Fourier-transform infrared (FTIR) spectroscopy or nuclear magnetic resonance (NMR) spectroscopy, provides insight into the intermolecular forces governing the compound's physical properties. For carboxylic acids like this compound, the hydroxyl group (-OH) and carbonyl group (C=O) are expected to participate in significant hydrogen bonding, often leading to the formation of dimers in the solid state or in non-polar solvents. A characteristic broad absorption band in the infrared spectrum, typically in the range of 2500–3300 cm⁻¹, would indicate O-H stretching involved in hydrogen bonds. docbrown.info However, specific experimental spectra and detailed analyses for this compound are not documented in the available literature.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and structural features of a compound through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion of this compound (C₁₁H₁₄O₃), allowing for the unambiguous determination of its elemental composition. The theoretical monoisotopic mass of this compound is 194.0943 g/mol . nih.gov HRMS analysis would confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion to generate a product ion spectrum, which provides detailed structural information. For this compound, fragmentation would likely occur at the bonds adjacent to the carboxylic acid and the phenyl ring. libretexts.org

Expected fragmentation pathways could include:

Loss of the carboxyl group (-COOH), resulting in a fragment with a mass-to-charge ratio (m/z) corresponding to [M - 45]⁺.

Cleavage of the bond between the alpha-carbon and the phenyl ring.

Rearrangement reactions, such as the McLafferty rearrangement, if sterically possible.

While fragmentation patterns for general propanoic acid and related aromatic compounds are known, specific MS/MS data and a confirmed fragmentation pathway for this compound are not available. researchgate.netdocbrown.info

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Determination of Molecular Geometry and Bond Parameters

A successful single-crystal X-ray diffraction experiment on this compound would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. acs.org This would confirm the connectivity of the ethoxy group at the meta-position of the phenyl ring and the propanoic acid moiety.

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld surface analysis)

Analysis of the crystal structure would reveal how the molecules pack in the solid state. Intermolecular interactions, such as hydrogen bonds between the carboxylic acid groups and potentially weaker C-H···O or π-π stacking interactions involving the phenyl rings, would be identified and characterized. nih.govscribd.com

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) for a given molecular system to determine its electronic structure and other related properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of organic compounds. researchgate.net It has become a standard approach in many advanced thermochemistry protocols, often utilizing functionals like B3LYP. semanticscholar.org The process of geometry optimization involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure. For 2-(3-Ethoxyphenyl)propanoic acid, DFT calculations, for instance using the B3LYP functional with a 6-311G(d,p) basis set, would be performed to determine its equilibrium geometry. materialsciencejournal.org

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. The electronic structure, which describes the distribution and energy of electrons within the molecule, is also elucidated, providing a foundation for understanding the molecule's stability and reactivity. researchgate.net

Table 1: Predicted Geometrical Parameters of this compound from a Hypothetical DFT Calculation

ParameterBond/AnglePredicted Value
Bond Lengths C=O (carboxyl)~1.21 Å
C-O (carboxyl)~1.36 Å
O-H (carboxyl)~0.97 Å
C-C (propanoic)~1.53 Å
Bond Angles O=C-O (carboxyl)~123°
C-C-C(propanoic)~110°
Dihedral Angle C-C-O-H~180° (for trans conformer)

Note: The values in this table are illustrative examples based on typical DFT results for similar carboxylic acids and are not from a specific published study on this exact molecule.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. dntb.gov.ua These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), provide highly accurate descriptions of electronic and vibrational properties. researchgate.netmdpi.com

For this compound, ab initio calculations can determine its electronic states and predict its vibrational spectra (infrared and Raman). researchgate.netscirp.org The calculated vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms, can be compared with experimental spectra to confirm the molecular structure. researchgate.net Furthermore, these methods can provide precise values for ionization potentials and electron affinities. mdpi.comrsc.org

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. chemrxiv.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ajchem-a.com A small energy gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. materialsciencejournal.org

Table 2: Illustrative Global Reactivity Descriptors for this compound based on FMO Theory

DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. ajchem-a.com
Ionization Potential (I) -EHOMOEnergy required to remove an electron. materialsciencejournal.org
Electron Affinity (A) -ELUMOEnergy released when an electron is added. materialsciencejournal.org
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution. chemrxiv.org
Chemical Softness (S) 1 / ηReciprocal of hardness; indicates high reactivity.
Electronegativity (χ) (I + A) / 2Power of an atom to attract electrons.
Electrophilicity Index (ω) (χ2) / (2η)Measures the ability of a molecule to accept electrons. chemrxiv.org

A Molecular Electrostatic Potential (MEP) map is a three-dimensional visualization of the charge distribution within a molecule. libretexts.org It is plotted on the surface of the molecule's electron density. MEP maps are invaluable tools for identifying the sites most susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Different colors on the MEP map represent different electrostatic potential values. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are prone to attack by electrophiles. For this compound, the oxygen atoms of the carboxyl group would be the most electron-rich areas.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are susceptible to attack by nucleophiles. The acidic hydrogen of the carboxyl group would be the most electron-poor region.

Green regions represent areas of neutral or near-zero potential.

The MEP map provides a clear, visual prediction of how the molecule will interact with other charged or polar species. libretexts.org

Mechanistic Investigations through Computational Modeling

Beyond static properties, computational chemistry can model dynamic processes, such as chemical reactions, providing a deeper understanding of reaction mechanisms.

Computational modeling allows chemists to explore the potential energy surface of a reaction. This involves mapping out the energy changes as reactants are converted into products. A key goal is to identify the reaction pathway, which is the lowest energy route from reactants to products.

Along this pathway, a critical point is the transition state , which is the structure corresponding to the highest energy point. researchgate.net The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By calculating the structures and energies of reactants, products, intermediates, and transition states, computational methods can elucidate complex reaction mechanisms step-by-step. researchgate.net For a molecule like this compound, this could involve modeling its synthesis, esterification, or decarboxylation to understand the precise sequence of bond-breaking and bond-forming events.

Energy Profiles of Chemical Transformations

The study of energy profiles for chemical transformations is crucial for understanding reaction feasibility, rates, and mechanisms. These profiles map the potential energy of a system as it progresses from reactants to products, highlighting transition states and intermediates. For 2-arylpropanoic acids, computational methods, particularly Density Functional Theory (DFT), are employed to model these transformations.

While a specific energy profile for the synthesis of this compound is not documented, studies on related profens offer valuable insights. For instance, the synthesis of ibuprofen (B1674241) often involves a multi-step process, and DFT calculations can elucidate the energy landscape of key steps, such as carbonylation or rearrangement reactions. acs.org These calculations help in optimizing reaction conditions by identifying the rate-determining step and suggesting pathways to lower the activation energy.

A recent study on the hydrobromination of allyl carboxylates, including derivatives of ibuprofen, utilized DFT calculations to map the reaction energy profile. acs.org The calculations supported a mechanism involving a cobalt hydride species and radical intermediates, with computed free energy barriers for key steps like migratory insertion and atom transfer. acs.org Such computational analyses are instrumental in understanding the intricacies of reaction mechanisms that would be difficult to probe experimentally.

Solvent Effects on Reaction Mechanisms

The solvent in which a reaction is conducted can significantly influence its rate and mechanism. Computational models can simulate these effects, providing a microscopic understanding of solvent-solute interactions. For reactions involving charged or polar species, such as the SN2 reactions often encountered in the synthesis of profen precursors, the choice of solvent is critical. quora.comchemrxiv.orgresearchgate.netresearchgate.netchemistrysteps.com

Polar protic solvents, like water and alcohols, can stabilize both cations and anions through hydrogen bonding. In the context of an SN2 reaction, this can solvate the nucleophile, potentially reducing its reactivity, and stabilize the leaving group. chemistrysteps.com Conversely, polar aprotic solvents, such as DMSO or DMF, solvate cations well but leave anions relatively "naked" and more reactive. quora.comchemistrysteps.com

Computational studies on SN2 reactions have shown that moving from the gas phase to a polar solvent can dramatically alter the potential energy surface. researchgate.net For example, a reaction that has a double-well potential in the gas phase may become a single-barrier process in solution. researchgate.net While specific data for this compound is unavailable, it is expected that its synthesis and reactivity would be similarly influenced by the solvent environment. The table below illustrates the general effect of solvent type on SN2 reaction rates.

Table 1: General Solvent Effects on SN2 Reaction Rates

Solvent TypeCharacteristicsEffect on SN2 Rate
Polar ProticContains O-H or N-H bonds; can hydrogen bond.Decreases rate by solvating the nucleophile.
Polar AproticHas a dipole moment; cannot hydrogen bond.Increases rate by leaving the nucleophile more reactive.
NonpolarLow dielectric constant; no significant dipole.Generally slow rates due to poor solubility of reactants.

Conformational Analysis and Stereochemical Modeling

The three-dimensional structure of a molecule is intrinsically linked to its physical properties and biological activity. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

Potential Energy Surface Exploration

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. q-chem.comreadthedocs.io By scanning key dihedral angles and calculating the energy at each point, a conformational energy map can be generated. This allows for the identification of low-energy conformers, which are the most likely to be populated at a given temperature, and the energy barriers between them. core.ac.ukresearchgate.net

For profens, the key dihedral angles involve the rotation of the aryl group relative to the propanoic acid side chain, and the orientation of the carboxylic acid group. A comprehensive conformational analysis of ibuprofen using DFT calculations revealed eight stable conformers. nih.gov The energy differences between these conformers were found to be relatively small, suggesting that multiple conformations could coexist at room temperature. core.ac.uk

A similar exploration for this compound would involve rotating the ethoxyphenyl group and the propanoic acid moiety to map its conformational landscape. The likely low-energy conformers would balance steric hindrance and favorable electronic interactions.

Table 2: Relative Energies of Ibuprofen Conformers

ConformerRelative Energy (kJ/mol)Population at Room Temperature (%)
AB075
CD4.114
EF5.29
GH9.22
(Data sourced from a conformational study of ibuprofen using DFT calculations) core.ac.uk

Diastereomeric and Enantiomeric Conformational Preferences

Since this compound is a chiral molecule, it exists as a pair of enantiomers (R and S). The biological activity of many profens is stereospecific, with the S-enantiomer typically being the more active form. nih.gov Computational modeling can be used to understand the conformational preferences of each enantiomer and how they interact differently with a chiral environment, such as a biological receptor or a chiral stationary phase in chromatography. researchgate.net

Studies on ketoprofen (B1673614) have shown that while the enantiomers have similar pharmacokinetics, their interaction with chiral environments can be different. nih.govnih.gov When diastereomeric derivatives of profens are formed, for example, through esterification with a chiral alcohol, their conformational landscapes can differ significantly. This is due to the different spatial interactions between the two chiral centers.

A study on the diastereomeric 1-β-O-acyl glucuronides of alminoprofen, a related 2-arylpropanoic acid, found that the degradation rate constants were different for the (2R)- and (2S)-diastereomers. nih.gov This difference in reactivity is a direct consequence of their different three-dimensional structures and stabilities. The (R)/(S) ratio of the degradation rate constants for several 2-arylpropanoic acid-derived acyl glucuronides is approximately 2. nih.gov

Computational analysis can predict the most stable conformations of these diastereomers and help to rationalize such experimental observations. For this compound, it is expected that the R and S enantiomers would have identical conformational energies in an achiral environment, but their diastereomeric derivatives would exhibit distinct conformational preferences and stabilities.

Chemical Reactivity and Transformation Pathways of 2 3 Ethoxyphenyl Propanoic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site of reactivity in 2-(3-Ethoxyphenyl)propanoic acid, readily undergoing reactions typical of this functional group.

Esterification and Amide Formation

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid. chemguide.co.ukceon.rs This reversible reaction, known as Fischer esterification, is a standard method for protecting the carboxylic acid or for synthesizing ester derivatives with specific properties. chemguide.co.ukgoogle.com The reaction rate and yield can be influenced by factors such as the structure of the alcohol, the molar ratio of reactants, the amount of catalyst, and the reaction temperature. ceon.rsresearchgate.net For instance, increasing the alcohol concentration and the temperature generally favors ester formation. ceon.rs

Amide Formation: The carboxylic acid can also be transformed into amides by reacting with an amine. rsc.orglibretexts.org Direct reaction with an amine is often inefficient and may require high temperatures. rsc.org More commonly, the carboxylic acid is first "activated" to a more reactive derivative, such as an acyl chloride or by using a coupling agent, to facilitate amide bond formation under milder conditions. libretexts.org For example, 2-(3-phenoxyphenyl)-2-cyano-propionic acid ethyl ester can be reacted with ammonia (B1221849) in methanol (B129727) to form the corresponding amide. google.com Another approach involves the formation of a mixed carbonic carboxylic anhydride (B1165640) intermediate. researchgate.net

Table 1: Esterification and Amide Formation Reactions

Reaction Reactant Reagent/Catalyst Product
Esterification Alcohol Acid Catalyst (e.g., H₂SO₄) Ester
Amide Formation Amine Activating Agent (e.g., SOCl₂, DCC) Amide

Reduction to Alcohols and Oxidation Reactions

Reduction to Alcohols: The carboxylic acid group of this compound can be reduced to a primary alcohol. libretexts.org A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids. libretexts.org The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for this compound, though it typically requires specific conditions. For simple carboxylic acids, this process often necessitates high temperatures or the presence of a catalyst. The stability of the resulting carbanion or radical intermediate plays a crucial role. In some biological systems, the decarboxylation of similar aromatic propanoic acids, like cinnamic acid, has been observed. mdpi.com Theoretical studies on the decarboxylation of propanoic acid on metal surfaces suggest that the reaction pathway can be complex, involving initial bond scission at the O-H or C-C bond. osti.gov

Reactivity of the Aromatic Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents.

Electrophilic Aromatic Substitution Patterns

The two substituents on the phenyl ring, the ethoxy group (-OCH₂CH₃) and the propanoic acid group (-CH₂CH₂COOH), exert different electronic effects, thereby influencing the regioselectivity of electrophilic aromatic substitution reactions. wikipedia.orglibretexts.org

Ethoxy Group: The ethoxy group is an activating, ortho, para-directing group. The oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance, increasing the ring's nucleophilicity and stabilizing the cationic intermediate (arenium ion) formed during the substitution. wikipedia.org

Propanoic Acid Group: The alkyl chain with the carboxylic acid at the end is generally considered a deactivating group, although weakly. While the alkyl portion is electron-donating via induction, the carboxylic acid group is electron-withdrawing. However, due to its separation from the ring by two methylene (B1212753) groups, its deactivating effect is significantly attenuated compared to a directly attached carboxyl group. It will primarily direct incoming electrophiles to the meta position relative to its point of attachment, but its influence is weaker than the powerful ortho, para-directing effect of the ethoxy group.

Given the stronger activating and directing effect of the ethoxy group, electrophilic substitution on this compound is expected to occur predominantly at the positions ortho and para to the ethoxy group. These positions are C2, C4, and C6.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Position on Ring Electronic Effect Directing Influence
Ethoxy (-OCH₂CH₃) 3 Activating, Electron-donating (resonance) ortho, para (to position 3)
Propanoic acid (-CH₂CH₂COOH) 1 Weakly Deactivating, Electron-withdrawing (inductive) meta (to position 1)

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The specific reagents used generate the electrophile that is then attacked by the electron-rich aromatic ring. libretexts.orgmasterorganicchemistry.com

Functional Group Interconversions on the Phenyl Moiety

The functional groups on the phenyl ring can be interconverted to create new derivatives. ub.eduvanderbilt.edu For example, if a nitro group were introduced onto the ring via nitration, it could subsequently be reduced to an amino group. youtube.com Similarly, a hydroxyl group, if present, could be converted into a sulfonate ester, which is a good leaving group for nucleophilic substitution reactions. ub.edu These transformations allow for the synthesis of a diverse range of compounds from the basic this compound scaffold.

Transformations Involving the Ethoxy Side Chain

The ethoxy group (-O-CH₂CH₃) attached to the phenyl ring is a key structural feature that significantly influences the molecule's properties and reactivity. Its transformations primarily involve the cleavage of the ether bond.

The ether linkage in this compound, being an aryl alkyl ether, exhibits characteristic reactivity, particularly towards strong acids. wikipedia.org The formation of this linkage, conversely, typically follows established synthetic routes like the Williamson ether synthesis.

Acid-Catalyzed Cleavage: The most prominent reaction of the ethoxy group is its cleavage under strongly acidic conditions, typically with hydrohalic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). byjus.comtransformationtutoring.com Hydrochloric acid (HCl) is generally not reactive enough for this transformation. youtube.com The reaction proceeds via a nucleophilic substitution mechanism.

The process begins with the protonation of the ether's oxygen atom by the strong acid, which creates a good leaving group (an alcohol). masterorganicchemistry.comvedantu.com Following this activation step, a halide anion (I⁻ or Br⁻) acts as a nucleophile. In the case of this compound, the nucleophile attacks the ethyl group's carbon atom, as it is a primary, sterically less hindered site. libretexts.orgmasterorganicchemistry.com This occurs via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgmasterorganicchemistry.com

The cleavage results in the formation of 2-(3-hydroxyphenyl)propanoic acid and an ethyl halide (ethyl iodide or ethyl bromide). The carbon-oxygen bond between the phenyl ring and the ether oxygen does not break, because the sp²-hybridized aromatic carbon is resistant to nucleophilic attack, and the formation of a phenyl carbocation is highly unfavorable. youtube.comquora.comyoutube.com

Catalytic Cleavage: Beyond strong acids, various catalytic systems can achieve the cleavage of aryl ethers. These methods are often explored for applications like lignin (B12514952) depolymerization, where aryl ether bonds are prevalent. acs.orgnih.gov Transition metal catalysts, including those based on nickel and molybdenum, have been developed for this purpose. nih.gov For instance, nickel-based systems can catalyze the reductive cleavage of aryl ethers to yield arenes, a transformation that proceeds without an external reductant by utilizing the alkoxy group itself.

The ethoxy group, and the molecule as a whole, can undergo oxidation under certain conditions. Ethers are known to be capable of forming explosive peroxides over time, a reaction involving radical processes. wikipedia.org The oxidation of this compound can be expected to occur at several sites.

The primary sites susceptible to oxidation are the benzylic carbon of the propanoic acid side chain and the ethyl group of the ether. The oxidation of similar alkylaromatic compounds, such as ethylbenzene, is known to proceed through a free-radical autoxidation mechanism, which would lead to the formation of ketones and alcohols. rsc.org In the context of this compound, this could potentially yield products where the ethyl group is oxidized.

Furthermore, the presence of the electron-donating ethoxy group can activate the aromatic ring, making it more susceptible to oxidative degradation, potentially initiated by reactive oxygen species like hydroxyl radicals (•OH). nih.gov Studies on the oxidation of methoxybenzenes have shown that they can form cation radicals, indicating the electronic influence of the alkoxy group on the aromatic system's redox properties. acs.org

Mechanistic Studies of Key Chemical Reactions

Understanding the mechanisms of these transformations requires an analysis of their kinetics, thermodynamics, and the role of catalysts in influencing reaction pathways and efficiency.

Kinetics: The rate of acid-catalyzed ether cleavage is dependent on several factors. The reaction with hydroiodic acid is generally faster than with hydrobromic acid, which is attributed to both the higher acidity of HI and the greater nucleophilicity of the iodide ion compared to the bromide ion. wikipedia.org The initial protonation of the ether oxygen is a crucial equilibrium step; since ethers have a basicity similar to alcohols, this equilibrium can be slow at room temperature. wikipedia.org For related lignin model compounds, it has been noted that the presence of a neighboring hydroxyl group can accelerate the cleavage rate by orders of magnitude, highlighting the influence of other functional groups on reactivity. nih.gov

Table 1: Thermodynamic and Kinetic Parameters for Aryl Ether Cleavage (Data from Model Compounds)
ParameterValueModel Compound/SystemSignificance
Bond Dissociation Energy (α-O-4)~215 kJ/molLignin Model CompoundRepresents the energy required to homolytically cleave the ether bond, indicating its stability. acs.orgnih.gov
Bond Dissociation Energy (β-O-4)~290 kJ/molLignin Model CompoundShows the increased stability of different ether linkage types. acs.orgnih.gov
Gibbs Free Energy Barrier (ΔG‡)145 kJ/molBenzyl (B1604629) Phenyl Ether (BPE)Indicates the activation energy for acid-catalyzed hydrolysis, a kinetically controlled process. acs.org
Overall Reaction Free Energy (ΔG)-8.2 kcal/mol (-34.3 kJ/mol)Phenethyl Phenyl Ether ModelShows that the overall cleavage reaction is thermodynamically favorable (exergonic). acs.org

In catalytic transformations, performance is measured by efficiency and selectivity. Key metrics include the Turnover Number (TN), which quantifies the number of substrate molecules converted per catalyst molecule before deactivation, and the Turnover Frequency (TOF), which measures the rate of reaction per unit time. umb.edu

The specificity of a catalyst determines the reaction pathway and the resulting products. For aryl ether cleavage, different catalysts can yield vastly different outcomes.

Acid Catalysis: As detailed previously, strong acids like HBr and HI show high specificity for cleaving the alkyl C-O bond in aryl alkyl ethers, selectively producing a phenol (B47542) and an alkyl halide. libretexts.orgquora.com

Metal Catalysis: Transition metal catalysts offer alternative reaction pathways. For example, certain ruthenium-based metathesis catalysts have demonstrated extremely high efficiency, with Turnover Numbers reaching up to 7400 in specific applications. nih.gov While not a direct cleavage reaction, this illustrates the high performance achievable with modern catalysts. In ether cleavage, systems like molybdenum or tungsten halides with acid chlorides have been used to convert ethers to esters with high yields (75–98%). nih.gov Nickel-catalyzed systems can be highly specific for reductive cleavage, converting the aryl ether directly to an arene.

Table 2: Examples of Catalyst Performance and Specificity in Aryl Ether Transformations
Catalyst SystemReaction TypeSubstrate/ModelPerformance/SpecificityReference
HBr / HIAcid-Catalyzed CleavageAryl Alkyl EthersHighly specific for cleavage to phenol and alkyl halide. libretexts.orgquora.com
Chelated Ru-based CatalystOlefin MetathesisTerminal OlefinsHigh performance with TONs up to 7400 and >95% Z-selectivity. nih.gov
MoCl₅ / Benzoyl ChlorideEster Formation via CleavageDioctyl EtherSpecific for converting an ether to an ester, with yields up to 98%. nih.gov
Ni(COD)₂ / PCy₃Reductive CleavageAryl Alkyl EthersSpecific for C-O bond cleavage to form arenes, without external reductant. masterorganicchemistry.com

Stereochemical Aspects of 2 3 Ethoxyphenyl Propanoic Acid

Chirality and Enantiomerism of the α-Substituted Propanoic Acid Moiety

2-(3-Ethoxyphenyl)propanoic acid possesses a single stereocenter at the second carbon atom (C2) of the propanoic acid chain, also known as the α-carbon. This carbon is bonded to four different substituents: a hydrogen atom, a carboxyl group (-COOH), a methyl group (-CH3), and a 3-ethoxyphenyl group. The presence of this chiral center means that the molecule is not superimposable on its mirror image. youtube.com

This non-superimposability gives rise to the existence of two enantiomers: (S)-2-(3-ethoxyphenyl)propanoic acid and (R)-2-(3-ethoxyphenyl)propanoic acid. Enantiomers are stereoisomers that are mirror images of each other and have identical physical and chemical properties in an achiral environment. youtube.com However, they can exhibit different biological activities and interactions with other chiral molecules, such as enzymes and receptors in the body. hplc.eu The synthesis of a single enantiomer is often desirable in the pharmaceutical industry to ensure a specific therapeutic effect. hplc.eu

Enantioselective Synthesis Strategies and Yield Optimization

Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer of a chiral compound, thus avoiding the need for subsequent resolution of a racemic mixture. wikipedia.org Various strategies have been developed for the enantioselective synthesis of 2-arylpropanoic acids, a class of compounds to which this compound belongs.

One notable approach involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, chiral oxazolidinones can be used to direct the alkylation of a propionyl group, leading to the formation of the desired enantiomer with high diastereoselectivity. wikipedia.org

Another powerful strategy is asymmetric hydrogenation, where a prochiral precursor, such as an α,β-unsaturated carboxylic acid, is hydrogenated using a chiral catalyst. Chiral transition metal complexes, for example, those containing rhodium or ruthenium with chiral phosphine (B1218219) ligands, have been successfully employed for the asymmetric hydrogenation of related α-aryl acrylic acids to produce the corresponding propanoic acids with high enantiomeric excess (ee).

Enzymatic catalysis offers a highly selective method for producing enantiomerically pure compounds. colab.ws For a structurally related compound, S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, a biocatalytic approach using enantioselective hydrolysis of the racemic ethyl ester has been developed. colab.ws This process, which was scaled up to a 44-kg pilot scale, yielded the desired S-enantiomer in 43-48% yield with high enantiomeric purities of 98.4-99.6% ee. colab.wsacs.org Such enzymatic methods often involve screening for a suitable enzyme and optimizing process conditions to maximize yield and enantioselectivity. colab.ws

Kinetic resolution is another technique where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted, slower-reacting enantiomer in excess. clockss.org For example, the kinetic resolution of various racemic 2-aryloxypropanoic acids has been achieved through high-enantioselective esterification using a chiral acyl-transfer catalyst, affording optically active carboxylic acids and their corresponding esters with high enantioselectivities. clockss.org

Synthesis StrategyKey FeaturesExample Application (Related Compounds)Reported Yield/Enantioselectivity
Enzymatic Hydrolysis Highly selective hydrolysis of a racemic ester.S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid production. colab.wsacs.org43-48% yield, 98.4-99.6% ee. colab.wsacs.org
Kinetic Resolution via Esterification Enantioselective esterification of a racemic acid.Separation of racemic 2-aryloxypropanoic acids. clockss.orgHigh enantioselectivities (s-values up to 158). clockss.org
Asymmetric Synthesis with Chiral Auxiliaries Temporary incorporation of a chiral group to direct stereochemistry.Asymmetric synthesis of various chiral acids. wikipedia.orgHigh diastereoselectivity. wikipedia.org

Chiral Resolution Techniques for Enantiomer Separation

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org This is a crucial process when enantioselective synthesis is not feasible or when the racemic mixture is more readily available.

Classical resolution involves reacting the racemic mixture of this compound with a single enantiomer of a chiral resolving agent, typically a chiral base if the target is an acid, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization. wikipedia.org After separation, the pure enantiomer of the acid can be recovered by removing the chiral auxiliary, usually by treatment with an acid or base. wikipedia.orglibretexts.org Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, or synthetic amines such as 1-phenylethanamine. libretexts.org The success of this method often depends on finding a suitable resolving agent that forms well-defined, easily separable crystalline salts with one of the diastereomers. wikipedia.org

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. hplc.eunih.gov CSPs are composed of a chiral selector immobilized on a solid support, typically silica (B1680970) gel. hplc.eu The separation is based on the differential interactions between the enantiomers of the analyte and the chiral selector, leading to different retention times.

For the separation of profens, a class of 2-arylpropanoic acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. hplc.eumdpi.com Columns like Chiralpak® and Chiralcel® are commercially available and have demonstrated broad applicability for the resolution of racemic carboxylic acids. nih.gov The mobile phase composition, which often consists of a mixture of a nonpolar solvent like n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol (B145695), can be optimized to achieve the desired separation. nih.gov

Chiral Stationary Phase (CSP) TypePrinciple of SeparationTypical Analytes
Polysaccharide-based (e.g., Chiralpak AD-H) Differential interactions (hydrogen bonding, dipole-dipole, π-π interactions) with the helical polymer structure. mdpi.comProfens, various acidic and neutral racemates. hplc.eu
Pirkle-type (e.g., Whelk-O 1) π-π interactions, hydrogen bonding, and steric interactions between the analyte and the π-acidic or π-basic CSP. hplc.euNSAIDs, amides, esters, alcohols. hplc.eu
Crown Ether-based (e.g., CROWNPAK CR(+)) Inclusion complexation, primarily for compounds with primary amino groups. nih.govAmino acids, primary amines. nih.gov

Beyond classical resolution, other crystallization methods can be employed. Preferential crystallization, also known as resolution by entrainment, involves seeding a saturated solution of the racemate with crystals of one pure enantiomer. This can induce the crystallization of that same enantiomer, leaving the other in the solution. wikipedia.org This method is less common and requires the system to form a conglomerate, which is a mechanical mixture of crystals of the two enantiomers, rather than a racemic compound.

Another technique is stripping crystallization, which combines distillation and crystallization under reduced pressure and temperature. This method has been applied to the purification of S-ibuprofen from its enantiomeric mixture. researchgate.net

Determination of Enantiomeric Purity (e.g., Chiral HPLC, NMR with Chiral Shift Reagents)

Determining the enantiomeric purity, or enantiomeric excess (ee), is essential to evaluate the success of an enantioselective synthesis or resolution. thieme-connect.de

Chiral HPLC is one of the most accurate and common methods for determining enantiomeric purity. nih.gov Using the same principles as preparative chiral chromatography, an analytical-scale HPLC with a chiral stationary phase can separate and quantify the two enantiomers in a sample. mdpi.comnih.gov The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess. The method must be validated to ensure it is linear, precise, and accurate for the quantification of the minor enantiomer. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents is another valuable technique. nih.govtcichemicals.com Chiral shift reagents are typically lanthanide complexes that can reversibly bind to the analyte. nih.gov In the presence of a chiral shift reagent, the enantiomers of this compound will form diastereomeric complexes. These complexes have different magnetic environments, leading to separate signals for the corresponding protons in the NMR spectrum. nih.govtcichemicals.com By integrating the signals of the separated peaks, the ratio of the enantiomers can be determined. nih.gov Alternatively, a chiral derivatizing agent, such as Mosher's acid, can be used to convert the enantiomers into diastereomers, which will also exhibit distinct NMR spectra. tcichemicals.com

Analytical TechniquePrincipleAdvantages
Chiral HPLC Differential interaction with a chiral stationary phase leading to separation in time. mdpi.comnih.govHigh accuracy and sensitivity, applicable to a wide range of compounds. nih.gov
NMR with Chiral Shift Reagents Formation of transient diastereomeric complexes that have different NMR chemical shifts. nih.govtcichemicals.comRelatively fast, does not require chromatographic separation. nih.gov
NMR with Chiral Derivatizing Agents Covalent reaction with a chiral agent to form stable diastereomers with distinct NMR spectra. tcichemicals.comCan provide information on absolute configuration. tcichemicals.com

Synthetic Utility As an Intermediate or Building Block

Utilization in the Synthesis of Complex Molecular Architectures

The structure of 2-(3-Ethoxyphenyl)propanoic acid is an ideal foundation for creating complex molecular architectures. The carboxylic acid function is a primary site for modification, readily convertible into esters, amides, and other derivatives, which can introduce new functionalities and significantly increase molecular complexity. For instance, coupling the carboxylic acid with various amines or alcohols can generate a library of compounds with diverse properties.

This approach is analogous to the synthetic strategies employed for other 2-arylpropanoic acids, such as ketoprofen (B1673614), where the propanoic acid backbone is used to build more elaborate structures like hydroxamic acids and ketoximes. vulcanchem.comresearchgate.net Similarly, the synthesis of complex propanoic acid derivatives often involves multi-step pathways that include etherification, amidation, and alkylation to assemble intricate side chains onto a simpler propanoic acid core. ontosight.ai The 2-phenylpropionic acid framework is a well-established starting point for a variety of important compounds. orgsyn.org

The ethoxy group on the phenyl ring also plays a crucial role. It modifies the electronic properties of the ring, influencing its reactivity in subsequent reactions, and enhances the lipophilicity of the resulting molecules. vulcanchem.com This feature can be strategically exploited to fine-tune the physicochemical properties of the final complex products.

Table 1: Potential Complex Derivatives from this compound

Starting Material Reagent/Reaction Type Potential Product Class Application Focus
This compound Amine Coupling (e.g., with substituted anilines) N-Aryl-2-(3-ethoxyphenyl)propanamides Introduction of new pharmacophores
This compound Esterification (e.g., with functionalized alcohols) Functionalized Esters Pro-drug design, material science
This compound Reduction of COOH to alcohol, followed by etherification Ether-linked Dimers/Complexes Creation of larger, flexible molecules
This compound Curtius/Hoffmann/Lossen Rearrangement 1-(3-Ethoxyphenyl)ethylamine Derivatives Access to chiral amine building blocks

Role in Multi-Step Organic Synthesis Pathways

The true value of this compound as a building block is realized in multi-step synthesis, where a sequence of reactions is used to construct a target molecule. researchgate.net The distinct reactivity of its functional groups allows for a programmed and logical approach to synthesis.

A typical multi-step sequence might begin with the modification of the carboxylic acid group. For example, conversion to an ester or amide not only introduces a new functional group but also protects the acid during subsequent reactions on the aromatic ring. google.com Following this, the electron-donating nature of the meta-positioned ethoxy group directs electrophilic aromatic substitution (e.g., nitration, halogenation, or Friedel-Crafts acylation) primarily to the ortho and para positions relative to the ethoxy group.

This regioselectivity allows for the controlled introduction of additional substituents onto the aromatic core. These newly introduced groups can then be further manipulated. For instance, a nitro group can be reduced to an amine, which can then participate in a wide array of subsequent reactions, such as diazotization or amide bond formation. A patent for the synthesis of 2-(3-phenoxy-phenyl)-propionic acid demonstrates a multi-step process involving cyanation, methylation, and hydrolysis, showcasing a pathway that could be conceptually adapted. google.com

Table 2: Illustrative Multi-Step Synthesis Pathway

Step Reaction Reagents Intermediate/Product Purpose
1 Esterification Ethanol (B145695), H₂SO₄ (cat.) Ethyl 2-(3-ethoxyphenyl)propanoate Protect carboxylic acid, modify solubility
2 Nitration HNO₃, H₂SO₄ Ethyl 2-(3-ethoxy-4-nitrophenyl)propanoate Introduce a functional handle on the ring
3 Reduction H₂, Pd/C or SnCl₂ Ethyl 2-(4-amino-3-ethoxyphenyl)propanoate Convert nitro to a reactive amino group
4 Amide Coupling Acyl chloride (R-COCl) Ethyl 2-(4-acetamido-3-ethoxyphenyl)propanoate Build further complexity from the amine
5 Hydrolysis NaOH (aq), then H₃O⁺ 2-(4-Acetamido-3-ethoxyphenyl)propanoic acid Deprotect the carboxylic acid to yield final product

Development of Novel Chemical Methodologies Employing this compound as a Substrate

Beyond its role as a building block in target-oriented synthesis, this compound is an excellent candidate substrate for the development of new synthetic methodologies. The presence of multiple C-H bonds on the aromatic ring and the aliphatic chain offers opportunities for late-stage functionalization through modern catalytic methods.

For instance, the development of regioselective C-H activation/functionalization reactions is a major focus in contemporary organic chemistry. Using this compound as a model substrate could lead to new catalytic systems capable of selectively installing functional groups at specific positions on the phenyl ring, guided by the existing substituents. Such methodologies could provide more efficient and atom-economical routes to a wide range of derivatives compared to traditional electrophilic substitution reactions.

Furthermore, the chiral center at the C-2 position makes it a suitable substrate for developing new asymmetric transformations. Methodologies that can perform reactions at the alpha-position or on the aromatic ring without disturbing the existing stereocenter are of high value. Research into the synthesis of 3-Aryl-3-(furan-2-yl)propanoic acid derivatives using superacids demonstrates the exploration of novel activation methods for carbon-carbon bond formation, a principle that could be applied to substrates like this compound. mdpi.com

Table 3: Potential Methodologies for Development

Methodology Target Reaction Potential Catalyst/Reagent System Scientific Value
C-H Functionalization Direct arylation at C-2, C-4, or C-6 of the phenyl ring Palladium, Rhodium, or Iridium catalysts with directing groups Atom-economical access to polysubstituted profen derivatives
Asymmetric Decarboxylative Coupling Replacement of the carboxylic acid group with another functional group while retaining chirality Transition metal catalysts (e.g., Ni, Cu) with chiral ligands Novel route to chiral 1-aryl-1-ethoxyphenyl ethanes
Photocatalysis Light-mediated radical reactions on the aliphatic side chain or aromatic ring Eosin Y, Ru(bpy)₃²⁺ with an oxidant/reductant Mild and selective functionalization under green conditions
Biocatalysis Enzymatic resolution or functionalization Lipases, Oxidases Green and highly selective synthesis of enantiopure derivatives

Advanced Analytical Methodologies for Purity and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for the separation of components within a mixture, making it an indispensable tool for assessing the purity of 2-(3-Ethoxyphenyl)propanoic acid. By separating the target compound from any impurities, such as starting materials, by-products, or degradation products, a precise evaluation of its purity can be achieved.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern pharmaceutical analysis due to its high resolution, sensitivity, and speed. For this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. In this technique, the stationary phase is nonpolar (e.g., C18 or C8), while the mobile phase is a polar solvent mixture, typically consisting of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol (B129727).

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to its relatively nonpolar nature, this compound is retained on the nonpolar stationary phase, while more polar impurities are eluted earlier. The composition of the mobile phase, its pH, and the flow rate can be optimized to achieve the desired separation from any potential impurities. A UV detector is typically used for detection, as the phenyl group in the molecule absorbs UV light.

A hypothetical HPLC method for the analysis of this compound is detailed in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temp. 30 °C
Injection Vol. 10 µL

This method would allow for the separation of this compound from common process-related impurities.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. For the analysis of a carboxylic acid like this compound, derivatization is often necessary to increase its volatility and improve its chromatographic behavior. A common derivatization agent is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton of the carboxylic acid into a trimethylsilyl (B98337) ester.

The derivatized analyte is then introduced into the GC system, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS is particularly valuable as it provides not only retention time data but also mass spectra, which can be used for the definitive identification of the compound and its impurities.

Quantitative Analysis Methods

Accurate quantification of this compound is essential for process control and for ensuring the correct potency of the final product. HPLC is the most common technique for the quantitative analysis of this compound. By using a validated HPLC method and an external standard of known concentration, the amount of this compound in a sample can be precisely determined.

The method involves creating a calibration curve by injecting known concentrations of a pure reference standard of this compound and plotting the peak area against the concentration. The concentration of the analyte in an unknown sample is then determined by comparing its peak area to the calibration curve.

Method Validation and Quality Control in Chemical Synthesis

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. For the analysis of this compound, any HPLC or GC method used for quality control must be validated according to the guidelines of regulatory bodies such as the International Council for Harmonisation (ICH).

The validation process assesses several parameters to ensure the reliability of the method. These parameters and their typical acceptance criteria are summarized in the table below.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for the analyte should be well-resolved from any impurity peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0%
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, pH, etc.

Quality control during the chemical synthesis of this compound involves the application of these validated analytical methods at various stages. This includes testing of raw materials, in-process controls to monitor the reaction progress and impurity formation, and final product testing to ensure that the compound meets all specifications for purity, identity, and strength before it is released for the next stage of manufacturing.

Future Research Directions

Exploration of Novel Synthetic Routes to 2-(3-Ethoxyphenyl)propanoic Acid

The development of innovative and efficient synthetic pathways to this compound is a key area for future research. While traditional methods like direct methylation of arylacetic acid derivatives are known, they often suffer from low selectivity, leading to the formation of undesired dimethylated by-products. orgsyn.org Future investigations are likely to focus on overcoming these limitations through the adoption of modern synthetic strategies.

Another area of intense interest is biocatalysis , which utilizes enzymes to perform chemical transformations. nih.gov Lipases, for example, have been extensively studied for the kinetic resolution of racemic mixtures of 2-arylpropanoic acids, allowing for the selective synthesis of the desired enantiomer. nih.gov The use of immobilized enzymes in biocatalytic processes is particularly attractive as it facilitates catalyst recycling and simplifies product purification, contributing to more sustainable manufacturing. rsc.orgcphi-online.com Future research could focus on identifying or engineering novel enzymes with high specificity and activity for the synthesis of enantiomerically pure this compound.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to investigate the structure-reactivity relationships of this compound at a molecular level. Future research in this area is expected to provide valuable insights that can guide the design of more efficient synthetic routes and novel derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of this compound derivatives with their chemical reactivity or biological activity. nih.govnih.gov By analyzing a series of related compounds, these models can identify key molecular descriptors that influence their properties. This information can then be used to predict the reactivity of new, unsynthesized derivatives, thereby streamlining the discovery process. nih.gov

Density Functional Theory (DFT) calculations can provide a detailed understanding of the electronic structure and reaction mechanisms involved in the synthesis and derivatization of this compound. For instance, DFT studies can be used to elucidate the transition states of key reaction steps, helping to explain observed selectivities and to design catalysts that favor the desired reaction pathway. organic-chemistry.org

Furthermore, in silico design and molecular docking studies can be utilized to predict how this compound and its derivatives might interact with biological targets. mdpi.comresearchgate.netnih.govnih.gov This is particularly relevant for the rational design of new molecules with specific biological functions. By simulating the binding of these compounds to the active sites of enzymes or receptors, researchers can prioritize the synthesis of candidates with the highest predicted affinity and selectivity. nih.govnih.gov

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The principles of green chemistry are increasingly being integrated into chemical synthesis to minimize environmental impact. nih.gov Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic methods.

A key focus will be the use of biocatalytic methods . As mentioned earlier, enzymes can operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, significantly reducing the need for harsh reagents and organic solvents. rsc.orgyoutube.com The enzymatic resolution of racemic 2-arylpropanoic acids is a well-established green technique. nih.govmdpi.comnih.gov Future work could explore the use of whole-cell biocatalysts, which can be more cost-effective and robust than isolated enzymes. researchgate.net

The development of syntheses that utilize renewable starting materials and generate less waste is another important goal. This could involve exploring novel reaction pathways that have higher atom economy. Microwave-assisted organic synthesis is another green chemistry tool that can accelerate reaction rates, improve yields, and reduce energy consumption. mdpi.com The application of this technology to the synthesis of this compound could offer a more sustainable alternative to conventional heating methods.

Investigation of New Derivatization Chemistry

The derivatization of this compound by modifying its carboxylic acid group is a promising strategy for creating new compounds with tailored properties. nih.goveurjchem.comresearchgate.net Future research in this area will likely explore a wide range of new derivatives, including esters, amides, and other functionalized molecules.

The synthesis of novel esters and amides can significantly alter the physicochemical properties of the parent compound, such as its solubility, lipophilicity, and metabolic stability. mdpi.comnih.gov For example, esterification with various alcohols can lead to a library of compounds with a spectrum of properties. Similarly, the formation of amides with different amines can introduce new functional groups and potential interaction sites for biological targets. nih.gov

Click chemistry , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful and versatile tool for creating novel derivatives. organic-chemistry.orgwikipedia.orgnih.govdergipark.org.trrsc.org This reaction is highly efficient, selective, and biocompatible, making it ideal for creating complex molecules from simpler building blocks. By introducing an azide (B81097) or alkyne functionality into a derivative of this compound, it can be readily "clicked" onto a wide variety of other molecules, opening up possibilities for the development of new materials and bioconjugates. nih.govdergipark.org.tr

Furthermore, derivatization is often a crucial step for analytical purposes , such as improving the volatility and chromatographic behavior of the compound for gas chromatography-mass spectrometry (GC-MS) analysis. jfda-online.comrsc.org The development of new derivatization reagents and methods will continue to be important for the accurate and sensitive detection and quantification of this compound in various matrices. science.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Ethoxyphenyl)propanoic acid?

  • Methodology :

  • Friedel-Crafts Acylation : React 3-ethoxyphenylacetic acid with propionyl chloride in the presence of Lewis acids (e.g., AlCl₃) to introduce the propanoic acid moiety. Optimize reaction temperature (80–100°C) and solvent (e.g., dichloromethane) to minimize side products .
  • Oxidation of Propanal Derivatives : Use potassium permanganate (KMnO₄) in acidic conditions to oxidize 3-ethoxy-substituted propanal intermediates. Monitor reaction progress via TLC to avoid over-oxidation .
    • Key Considerations : Ethoxy groups may sterically hinder reactivity; adjust stoichiometry of reagents accordingly.

Q. How can the compound be characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~3.9–4.1 ppm for OCH₂) and propanoic acid backbone (δ ~2.5–2.8 ppm for CH₂). Compare with PubChem data for analogous phenylpropanoic acids .
  • FT-IR : Identify carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and ester C=O (~1700 cm⁻¹) .
    • Crystallography : Single-crystal X-ray diffraction (as in ) resolves spatial arrangement and hydrogen-bonding patterns (e.g., dimer formation via O–H⋯O interactions) .

Q. What safety protocols are recommended for handling this compound in the lab?

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy (inferred from structurally similar compounds) .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks. Monitor air quality if heating above 100°C .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the ethoxy substituent influence the compound’s bioactivity compared to methoxy or hydroxy analogs?

  • Structure-Activity Relationship (SAR) :

  • Lipophilicity : Ethoxy’s larger hydrophobic profile (vs. methoxy) may enhance membrane permeability. Calculate logP values using software like MarvinSketch .
  • Enzyme Binding : Test inhibitory effects on cyclooxygenase (COX) isoforms via in vitro assays. Compare IC₅₀ values with 3-methoxy derivatives (e.g., ) to assess substituent effects .
    • Case Study : Ethoxy-substituted NSAIDs (e.g., ketoprofen analogs) show prolonged half-lives due to reduced Phase I metabolism .

Q. What experimental strategies resolve contradictions in reported reaction yields or biological data?

  • Data Discrepancy Analysis :

  • Reaction Conditions : Replicate studies under controlled parameters (e.g., anhydrous solvents, inert atmosphere) to address variability in oxidation/reduction steps .
  • Biological Replicates : Use ≥3 independent assays to validate enzyme inhibition results. Control for pH (e.g., propanoic acid’s pKa ~4.8) and buffer composition .
    • Statistical Tools : Apply ANOVA to compare datasets and identify outliers. Cross-reference with crystallographic data to rule out polymorphic effects .

Q. How can metabolic pathways of this compound be mapped in preclinical models?

  • In Vitro Metabolism :

  • Microsomal Assays : Incubate with liver microsomes (e.g., rat S9 fraction) and NADPH. Analyze metabolites via LC-MS/MS for hydroxylation or O-deethylation products .
    • Isotopic Labeling : Synthesize 13C^{13}C-labeled compound to track metabolic fate in vivo. Compare with 3-methoxy analogs to assess ethoxy stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.